molecular formula C22H26ClN5O2 B280362 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-(N-METHYLACETAMIDO)PHENYL]ADAMANTANE-1-CARBOXAMIDE

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-(N-METHYLACETAMIDO)PHENYL]ADAMANTANE-1-CARBOXAMIDE

Cat. No.: B280362
M. Wt: 427.9 g/mol
InChI Key: JIVLZUJFCFRLJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-(N-METHYLACETAMIDO)PHENYL]ADAMANTANE-1-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an adamantane core, a triazole ring, and an acetylated amine. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-(N-METHYLACETAMIDO)PHENYL]ADAMANTANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantane core, followed by the introduction of the triazole ring and the acetylated amine group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

    Adamantane Core Preparation: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of functionalization steps to introduce the carboxamide group.

    Triazole Ring Formation:

    Acetylated Amine Introduction: The final step involves the acetylation of the amine group, which can be achieved using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-(N-METHYLACETAMIDO)PHENYL]ADAMANTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The triazole ring and the acetylated amine group can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-(N-METHYLACETAMIDO)PHENYL]ADAMANTANE-1-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and cancers.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-(N-METHYLACETAMIDO)PHENYL]ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, modulating their activity. The adamantane core provides structural stability and enhances the compound’s ability to cross biological membranes. The acetylated amine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Triazole Derivatives: Compounds such as 1,2,3-triazole and 1,2,4-triazole share the triazole ring structure and exhibit similar chemical properties.

    Adamantane Derivatives: Compounds like amantadine and rimantadine, which contain the adamantane core, are used as antiviral agents.

    Acetylated Amines: Compounds with acetylated amine groups, such as acetaminophen, are widely used in pharmaceuticals.

Uniqueness

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N-[4-(N-METHYLACETAMIDO)PHENYL]ADAMANTANE-1-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, adamantane core, and acetylated amine group allows for versatile interactions with biological targets, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C22H26ClN5O2

Molecular Weight

427.9 g/mol

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carboxamide

InChI

InChI=1S/C22H26ClN5O2/c1-14(29)27(2)18-5-3-17(4-6-18)25-19(30)21-8-15-7-16(9-21)11-22(10-15,12-21)28-13-24-20(23)26-28/h3-6,13,15-16H,7-12H2,1-2H3,(H,25,30)

InChI Key

JIVLZUJFCFRLJD-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl

Origin of Product

United States

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